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Compound of Interest

Compound Name: Bedaquiline

Cat. No.: B032110

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery and development of bedaquiline, the first
drug with a novel mechanism of action against Mycobacterium tuberculosis to be approved in
over 40 years. This document provides a comprehensive overview of its journey from a
screening hit to a cornerstone of multidrug-resistant tuberculosis (MDR-TB) treatment, with a
focus on the core scientific and clinical data.

Discovery and Lead Identification

Bedaquiline emerged from a whole-cell phenotypic screening campaign against
Mycobacterium smegmatis, a non-pathogenic surrogate for M. tuberculosis. This approach
prioritized compounds with bactericidal activity, irrespective of their specific target.

Experimental Protocol: Whole-Cell Screening

The initial high-throughput screening (HTS) was designed to identify compounds that induced
cell lysis in M. smegmatis.

Methodology:

o Bacterial Culture:M. smegmatis mc2155 was cultured in 7H9 broth supplemented with ADC
(albumin-dextrose-catalase) to mid-log phase.
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e Assay Plate Preparation: A library of chemical compounds was dispensed into 384-well
microplates.

 Inoculation: The bacterial culture was diluted and added to the assay plates.
e Incubation: Plates were incubated at 37°C.

o Readout: Bacterial growth was initially assessed by measuring optical density at 600 nm
(ODeo0). A secondary assay based on the release of adenylate kinase (AK), an intracellular
enzyme, was used to specifically identify compounds causing cell lysis.

» Hit Confirmation: Compounds showing significant growth inhibition and AK release were
selected for further characterization, including determination of the minimum inhibitory
concentration (MIC).

This screening effort identified the diarylquinoline (DAQ) scaffold as a promising starting point
for a new class of anti-tubercular agents.

Mechanism of Action: Targeting ATP Synthase

Subsequent studies to elucidate the mechanism of action of the diarylquinoline lead compound,
R207910 (later named bedaquiline), revealed a novel target: the F1Fo ATP synthase of M.
tuberculosis.

Bedaquiline specifically inhibits the proton pump of the mycobacterial ATP synthase, a crucial
enzyme for generating cellular energy in the form of ATP. This inhibition disrupts the energy
metabolism of the bacterium, leading to cell death. The drug binds to the c-subunit of the Fo
rotor ring of the ATP synthase, effectively stalling its rotation and halting ATP production. This
mechanism is distinct from all other existing anti-tubercular drugs, making bedaquiline
effective against strains resistant to other agents.

Experimental Protocol: ATP Synthase Inhibition Assay

The inhibitory activity of bedaquiline on mycobacterial ATP synthase was confirmed using
inverted membrane vesicles (IMVs) from M. phlei.

Methodology:
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o Preparation of Inverted Membrane Vesicles (IMVs):M. phlei cells were disrupted, and the cell
membrane fragments were isolated and allowed to re-form into IMVs, with the ATP synthase
oriented such that the ATP-generating F1 subunit is on the exterior.

e ATP Synthesis Assay:
o IMVs were incubated in a reaction buffer containing ADP and inorganic phosphate (Pi).

o The reaction was initiated by providing a proton motive force, typically through the addition
of a substrate for the electron transport chain (e.g., succinate).

o ATP production was continuously monitored using a luciferin/luciferase-based
bioluminescence assay.

« Inhibition Measurement: Various concentrations of bedaquiline were added to the assay
mixture, and the reduction in ATP synthesis was measured to determine the half-maximal
inhibitory concentration (ICso).
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Lead Optimization
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The initial diarylquinoline hit underwent extensive medicinal chemistry efforts to optimize its
potency, selectivity, and pharmacokinetic properties, while minimizing off-target effects,
particularly cardiotoxicity associated with inhibition of the hERG potassium channel. This
involved systematic modifications to the three main structural components of the molecule: the
A-ring (quinoline), the B-ring (phenyl), and the C-ring (naphthyl), as well as the linker and the
dimethylamino side chain. These modifications aimed to improve the safety profile while
retaining potent anti-tubercular activity.

Preclinical Development

Bedaquiline demonstrated potent in vitro activity against a wide range of drug-susceptible and
drug-resistant clinical isolates of M. tuberculosis. In vivo studies in murine models of
tuberculosis confirmed its bactericidal and sterilizing activity.

Preclinical Activity Data

Parameter Value Reference Strain/Model

In Vitro Potency

MIC vs. M. tuberculosis H37Rv ~ 0.03 - 0.06 pg/mL Standard laboratory strain
MIC Range vs. MDR-TB L

) 0.03 - 0.25 pg/mL Clinical isolates

isolates

Mechanism of Action

ICso for M. phlei ATP synthase 20-25nM Inverted membrane vesicles
In Vivo Efficacy

Activity in murine TB model Bactericidal and sterilizing Mouse infection models

Clinical Development

The clinical development of bedaquiline involved Phase I, I, and lll trials to evaluate its safety,
pharmacokinetics, and efficacy in humans.

Phase | Clinical Trials
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Phase | studies were conducted in healthy volunteers to assess the safety, tolerability, and
pharmacokinetic profile of bedaquiline. These studies established the initial dosing regimens

for subsequent clinical trials.

Trial Identifier Study Design Population Key Findings

Bedaquiline was

generally well-
Single and multiple tolerated. The
] ) Healthy adult o
Various ascending dose pharmacokinetic
] volunteers ]
studies profile was

characterized by a

long terminal half-life.

Phase Il Clinical Trials

Two pivotal Phase IIb trials, C208 and C209, provided key evidence for the efficacy and safety
of bedaquiline in patients with MDR-TB.

Trial C208 (NCT00449644)

This was a randomized, double-blind, placebo-controlled trial.
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Bedaquiline + Background Placebo + Background

Parameter . .
Regimen (n=79) Regimen (n=81)
Patient Demographics
Mean Age (years) 32.0 32.0
Female (%) 35.6 35.6
Efficacy Outcomes
Median Time to Sputum
_ 83 125
Culture Conversion (days)
Culture Conversion at 24
79 58
Weeks (%)
Culture Conversion at 120
62 44
Weeks (%)
Cure Rate at 120 Weeks
o 58 32[1]
(WHO definition) (%)
Safety Outcomes
Deaths 10 2[1]
QTcF Prolongation (>450 ms
J ( ) 26.6 8.6[2]

(%)

Trial C209 (NCT00910871)

This was an open-label, single-arm trial to further evaluate the safety and efficacy of
bedaquiline in a broader population of patients with MDR-TB, including those with pre-
extensively drug-resistant (pre-XDR) and extensively drug-resistant (XDR) TB.[3][4]
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Parameter Value (N=233)

Patient Population

MDR-TB (%) 63.5
Pre-XDR-TB (%) 18.9
XDR-TB (%) 16.3

Efficacy Outcomes (120 Weeks)

Culture Conversion (Overall, %) 72.2
Culture Conversion (MDR-TB, %) 73.1
Culture Conversion (Pre-XDR-TB, %) 70.5
Culture Conversion (XDR-TB, %) 62.2

Safety Outcomes

Deaths (%) 6.9

Phase Ill Clinical Trials (STREAM Trial)

The STREAM (Standardised Treatment Regimen of Anti-tuberculosis Drugs for Patients with
MDR-TB) trial evaluated shorter, bedaquiline-containing regimens for MDR-TB.

STREAM Stage 2

This stage of the trial assessed a 6-month and a 9-month all-oral bedaquiline-containing
regimen.
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Comparator (9-month

. Favorable Outcome Rate injectable regimen)
Regimen
(%) Favorable Outcome Rate
(%)
6-month bedaquiline-
o _ 91.0 68.5[5]
containing regimen
9-month all-oral bedaquiline-
82.7 71.1[5][6]

containing regimen

Regulatory Approval and Post-Marketing

Based on the robust data from the clinical trial program, bedaquiline received accelerated
approval from the U.S. Food and Drug Administration (FDA) in 2012 for the treatment of
pulmonary MDR-TB in adults, as part of combination therapy when an effective treatment
regimen cannot otherwise be provided. It has since been approved in numerous other
countries and is included in the World Health Organization's (WHO) list of essential medicines.

Conclusion

The discovery and development of bedaquiline represents a landmark achievement in the fight
against tuberculosis. Its novel mechanism of action, potent bactericidal activity against resistant
strains, and the success of shorter, bedaquiline-containing treatment regimens have
transformed the management of MDR-TB, offering new hope to patients with this life-
threatening disease. Ongoing research continues to explore the optimal use of bedaquiline in
various treatment combinations and patient populations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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